molecular formula C18H20N2O3S B2772783 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946297-91-2

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2772783
CAS No.: 946297-91-2
M. Wt: 344.43
InChI Key: BCZDNSJXRWJKDL-UHFFFAOYSA-N
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Description

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core and a benzenesulfonamide group, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves the reaction of 1-propionyl-1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its tetrahydroquinoline form.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the modulation of cellular processes and pathways.

Comparison with Similar Compounds

  • N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide
  • N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-sulfonamide
  • N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-propylbenzenesulfonamide

Comparison: Compared to these similar compounds, N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to its specific structural features and functional groups. These unique characteristics contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound combines a sulfonamide group with a tetrahydroquinoline moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cardiovascular effects based on various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H22N2O3S
  • Molecular Weight : 342.44 g/mol

Structural Features

  • Sulfonamide Group : Known for antibacterial properties.
  • Tetrahydroquinoline Moiety : Associated with various biological activities including neuroprotective and anticancer effects.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. A study identified the potential biological target of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline derivatives through experimental and molecular modeling approaches. The results suggested that these compounds could inhibit bacterial growth without significantly disrupting bacterial membranes, indicating a non-surfactant mechanism of action .

Table 1: Antimicrobial Activity of Tetrahydroquinoline Derivatives

Compound NameGram-positive ActivityGram-negative Activity
N-benzenesulfonyl-1,2,3,4-tetrahydroquinolineActiveActive
Control (No treatment)NoneNone

Anticancer Activity

Several studies have evaluated the anticancer potential of sulfonamide derivatives. For instance, novel compounds derived from tetrahydroquinoline were tested for their in vitro antitumor activity. Some derivatives demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapy drug. Specifically, compounds with IC50 values ranging from 2.5 to 12.5 µg/mL showed significant efficacy against various cancer cell lines .

Table 2: Anticancer Efficacy of Tetrahydroquinoline Derivatives

Compound IDIC50 (µg/mL)Comparison to Doxorubicin (IC50 = 37.5 µg/mL)
Compound 322.5More potent
Compound 253.0More potent
Compound 415.0More potent
Doxorubicin37.5Reference

Cardiovascular Effects

The cardiovascular effects of benzenesulfonamide derivatives have been explored using isolated rat heart models to assess their impact on perfusion pressure and coronary resistance. A specific study found that certain sulfonamide derivatives significantly decreased perfusion pressure over time compared to controls .

Table 3: Effect on Perfusion Pressure

GroupCompound NameDose (nM)Perfusion Pressure Change (%)
ControlKrebs-Henseleit solution only--
Experimental Group IBenzenesulfonamide0.001Decreased
Experimental Group IICompound A (e.g., 4-(2-amino-ethyl)-...)0.001Decreased

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the effectiveness of N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline against Staphylococcus aureus and Escherichia coli. The study utilized a carboxyfluorescein leakage assay to determine membrane integrity and found that the compound inhibited bacterial growth effectively without causing membrane disruption .

Case Study 2: Anticancer Activity

A series of tetrahydroquinoline derivatives were synthesized and tested against various cancer cell lines. The results indicated that several compounds exhibited remarkable cytotoxicity with lower IC50 values compared to traditional chemotherapeutics like Doxorubicin . This suggests potential for further development in cancer therapy.

Properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-2-18(21)20-12-6-7-14-10-11-15(13-17(14)20)19-24(22,23)16-8-4-3-5-9-16/h3-5,8-11,13,19H,2,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZDNSJXRWJKDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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